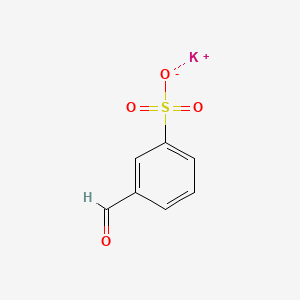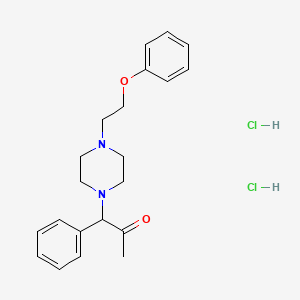![molecular formula C8H11N3O2 B13802369 (3R)-3-[(Aziridin-1-yl)methyl]-6-methylidenepiperazine-2,5-dione CAS No. 72995-81-4](/img/structure/B13802369.png)
(3R)-3-[(Aziridin-1-yl)methyl]-6-methylidenepiperazine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-3-[(Aziridin-1-yl)methyl]-6-methylidenepiperazine-2,5-dione is a complex organic compound featuring a unique structure that includes an aziridine ring and a piperazine-2,5-dione core. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-[(Aziridin-1-yl)methyl]-6-methylidenepiperazine-2,5-dione typically involves the reaction of aziridine with a suitable piperazine derivative under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the nucleophilic attack of the aziridine on the piperazine ring. The reaction conditions, including temperature and solvent choice, are critical to achieving high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as crystallization or chromatography are employed to isolate the compound in its pure form.
化学反応の分析
Types of Reactions
(3R)-3-[(Aziridin-1-yl)methyl]-6-methylidenepiperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, where nucleophiles such as amines or thiols replace the aziridine group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological or chemical properties.
科学的研究の応用
(3R)-3-[(Aziridin-1-yl)methyl]-6-methylidenepiperazine-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of (3R)-3-[(Aziridin-1-yl)methyl]-6-methylidenepiperazine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. This reactivity is key to its biological effects and potential therapeutic applications.
類似化合物との比較
Similar Compounds
Aziridine derivatives: Compounds containing the aziridine ring, known for their reactivity and potential biological activities.
Piperazine derivatives: Compounds with a piperazine core, widely used in medicinal chemistry for their diverse pharmacological properties.
Uniqueness
(3R)-3-[(Aziridin-1-yl)methyl]-6-methylidenepiperazine-2,5-dione is unique due to the combination of the aziridine and piperazine-2,5-dione moieties, which confer distinct reactivity and potential biological activities not commonly found in other compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
特性
CAS番号 |
72995-81-4 |
|---|---|
分子式 |
C8H11N3O2 |
分子量 |
181.19 g/mol |
IUPAC名 |
(3R)-3-(aziridin-1-ylmethyl)-6-methylidenepiperazine-2,5-dione |
InChI |
InChI=1S/C8H11N3O2/c1-5-7(12)10-6(8(13)9-5)4-11-2-3-11/h6H,1-4H2,(H,9,13)(H,10,12)/t6-/m1/s1 |
InChIキー |
DASYOBYZSFHRHS-ZCFIWIBFSA-N |
異性体SMILES |
C=C1C(=O)N[C@@H](C(=O)N1)CN2CC2 |
正規SMILES |
C=C1C(=O)NC(C(=O)N1)CN2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Ethyl-2-[(E)-2-(3-((E)-2-[1-ethyl-2(1H)-quinolinylidene]ethylidene)-2-methoxy-1-cyclohexen-1-YL)ethenyl]quinolinium iodide](/img/structure/B13802291.png)
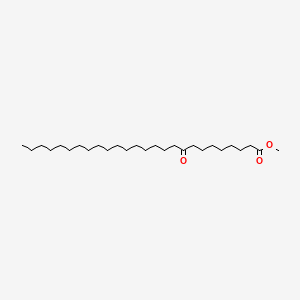
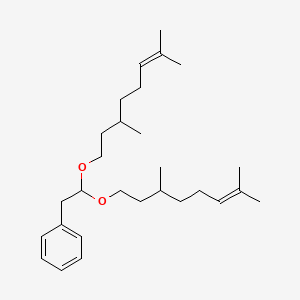
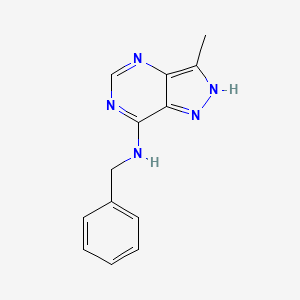


![(((3E)-2-Chloro-3-[(2Z)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclohex-1-EN-1-YL)methylene)malononitrile](/img/structure/B13802323.png)
![3-Oxabicyclo[3.2.0]heptane-2-carboxylicacid,methylester,(1S,2S,5R)-(9CI)](/img/structure/B13802324.png)
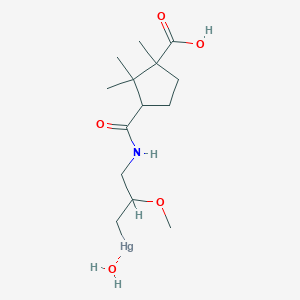
![N-[(4-chlorophenyl)methyl]-5-hydroxy-4-oxochromene-2-carboxamide](/img/structure/B13802329.png)
